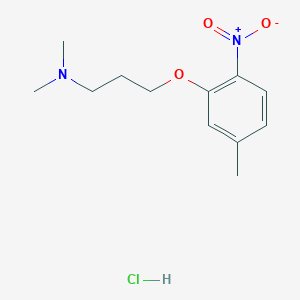![molecular formula C15H15FN2O3S B4407798 4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)
4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
Overview
Description
4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide, also known as ESI-09, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing small molecules, which have been found to have various biological activities. ESI-09 has been studied extensively for its ability to modulate the activity of a specific protein, which plays a crucial role in various physiological processes.
Mechanism of Action
4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide binds to a specific site on RAC1, which prevents the protein from interacting with its downstream effectors. This results in the inhibition of RAC1 activity and downstream signaling pathways. This compound has been found to be highly selective for RAC1, with no significant effects on other members of the Rho family of small GTPases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cell-based and animal studies. In cancer cells, this compound has been found to inhibit cell proliferation, migration, and invasion. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In cardiovascular disease, this compound has been found to protect against heart failure and improve cardiac function. In neurological disorders, this compound has been found to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is highly selective for RAC1, which allows for specific modulation of RAC1 activity. However, there are also limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has moderate stability, which can affect its effectiveness over time.
Future Directions
There are many potential future directions for research on 4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of RAC1 activity. Another area of interest is the investigation of the role of RAC1 in various diseases and the potential therapeutic applications of RAC1 inhibitors. Additionally, the development of new drug delivery systems for this compound could improve its effectiveness and reduce potential side effects.
Scientific Research Applications
4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide has been studied extensively for its ability to inhibit the activity of a protein called RAC1. RAC1 is a member of the Rho family of small GTPases, which are involved in various cellular processes such as cytoskeleton organization, cell migration, and cell division. Dysregulation of RAC1 activity has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been found to be a potent and selective inhibitor of RAC1 activity, making it a promising candidate for therapeutic applications.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-22(20,21)18-14-7-3-11(4-8-14)15(19)17-13-9-5-12(16)6-10-13/h3-10,18H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMJGQQGKXQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)

![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)

![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)

![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4407770.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)